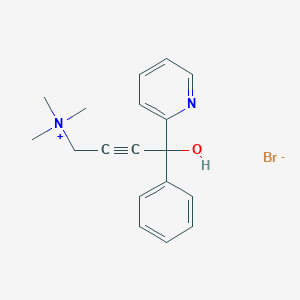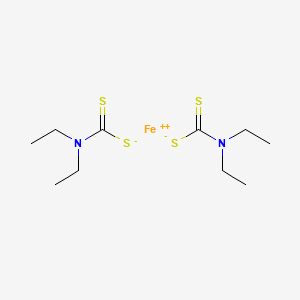
Bis(diethyldithiocarbamato-S,S')iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethyldithiocarbamato-S,S’)iron: is a coordination complex with the formula [Fe(S2CNEt2)2]2, where Et represents the ethyl group (C2H5). This compound is a red solid and is representative of several ferrous dithiocarbamates with diverse substituents in place of ethyl. Structurally, it is dimeric, consisting of two pentacoordinate iron (II) centers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(diethyldithiocarbamato-S,S’)iron can be synthesized through the reaction of iron salts with diethyldithiocarbamate ligands. The general reaction involves mixing an iron (II) salt, such as iron (II) chloride, with sodium diethyldithiocarbamate in an aqueous solution. The reaction typically proceeds at room temperature, resulting in the formation of the red solid complex .
Industrial Production Methods: While specific industrial production methods for bis(diethyldithiocarbamato-S,S’)iron are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Bis(diethyldithiocarbamato-S,S’)iron undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form iron (III) derivatives.
Reduction: It can be reduced to form iron (I) derivatives.
Substitution: Ligands in the complex can be substituted with other ligands, such as phenanthroline or dithiolene.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like 9,10-phenanthroline and 3,4-bis(trifluoromethyl)-1,2-dithiete are used for ligand substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Bis(diethyldithiocarbamato-S,S’)iron is used in coordination chemistry studies to understand the behavior of iron complexes and their reactivity with various ligands .
Biology and Medicine:
Industry: In industrial applications, bis(diethyldithiocarbamato-S,S’)iron is used as a precursor for the synthesis of other iron complexes and as a catalyst in various chemical reactions .
Mecanismo De Acción
The mechanism of action of bis(diethyldithiocarbamato-S,S’)iron involves its ability to coordinate with various ligands through its iron centers. The compound can undergo redox reactions, ligand substitution, and coordination with other molecules, which allows it to participate in a wide range of chemical processes. The molecular targets and pathways involved include interactions with nitric oxide and carbon monoxide, leading to the formation of nitrosyl and carbonyl complexes .
Comparación Con Compuestos Similares
Zinc bis(dimethyldithiocarbamate): Similar in structure but contains zinc instead of iron.
Iron tris(diethyldithiocarbamate): Contains three diethyldithiocarbamate ligands instead of two.
Uniqueness: Bis(diethyldithiocarbamato-S,S’)iron is unique due to its dimeric structure with two pentacoordinate iron (II) centers, which is not commonly observed in other similar compounds. This unique structure imparts distinct chemical reactivity and coordination properties .
Propiedades
Número CAS |
15656-03-8 |
|---|---|
Fórmula molecular |
C10H20FeN2S4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;iron(2+) |
InChI |
InChI=1S/2C5H11NS2.Fe/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
WTAJDDHWXARSLK-UHFFFAOYSA-L |
SMILES canónico |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)

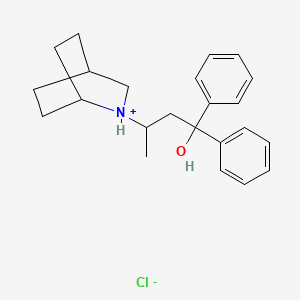


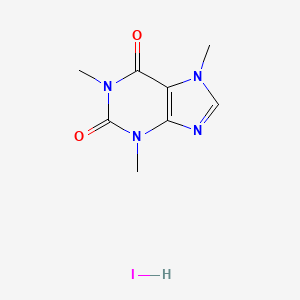
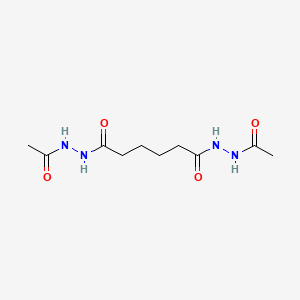

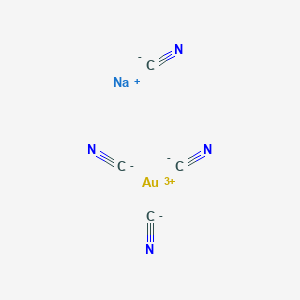
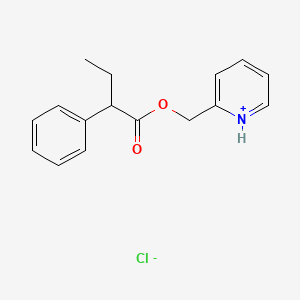
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)


